molecular formula C15H12ClN5OS3 B2648864 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 835898-20-9

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2648864
CAS No.: 835898-20-9
M. Wt: 409.93
InChI Key: QLCAMPGRPJEZMJ-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a unique combination of sulfur, nitrogen, and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then functionalized with a benzylsulfanyl group.

The next step involves the synthesis of the pyrimidine ring, which can be accomplished by reacting 2-chloro-4,6-dimethoxypyrimidine with methylthiol in the presence of a base. The final step is the coupling of the thiadiazole and pyrimidine intermediates through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and pyrimidine rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can produce a variety of substituted pyrimidines.

Scientific Research Applications

Biological Activities

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibits several significant biological activities:

  • Antibacterial Activity : Studies have shown that compounds with similar structures exhibit potent antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives of thiadiazole have been reported to be effective against Staphylococcus aureus and other pathogens .
  • Anticancer Potential : Thiadiazole derivatives are known to possess anticancer properties. Research indicates that modifications in their structure can lead to enhanced activity against various cancer cell lines .

Case Studies

  • Antibacterial Efficacy :
    • A study synthesized a series of thiadiazole derivatives and evaluated their antibacterial activity. The findings revealed that certain compounds exhibited higher potency than traditional antibiotics like ciprofloxacin, suggesting a promising avenue for developing new antibacterial agents .
  • Anticancer Activity :
    • In vitro studies on related thiadiazole compounds demonstrated significant cytotoxic effects against human colon cancer (HCT 116) cell lines, with some compounds showing IC50 values comparable to established anticancer drugs like doxorubicin .

Data Table: Biological Activities Comparison

Compound NameAntibacterial ActivityAnticancer ActivityReference
This compoundHigh against Staphylococcus aureusSignificant cytotoxicity in HCT 116
N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivativesPotent against Gram-positive bacteriaModerate activity against various cancer cell lines

Mechanism of Action

The mechanism by which N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The sulfur and nitrogen atoms in the compound’s structure may allow it to form strong interactions with these targets, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
  • N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]thiourea
  • N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of both a thiadiazole and a pyrimidine ring in its structure. This combination of heterocycles is relatively rare and may confer unique chemical and biological properties. The presence of the benzylsulfanyl and methylsulfanyl groups further enhances its potential for diverse interactions and reactivity.

Biological Activity

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities , particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H16ClN5O3S3C_{17}H_{16}ClN_{5}O_{3}S_{3}, with a molecular weight of approximately 470.0 g/mol. Its structure includes a thiadiazole ring and a pyrimidine moiety, which are essential for its biological activity.

Property Value
Molecular FormulaC17H16ClN5O3S3C_{17}H_{16}ClN_{5}O_{3}S_{3}
Molecular Weight470.0 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the thiadiazole ring using thiosemicarbazide and appropriate carboxylic acids.
  • Introduction of the benzylsulfanyl group through nucleophilic substitution.
  • Chlorination of the pyrimidine ring.
  • Final assembly into the carboxamide structure.

These steps can be optimized for yield and purity through various reaction conditions, such as temperature and solvent choice.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. Studies have shown that derivatives containing the benzylsulfanyl group exhibit significant antibacterial activity:

  • Staphylococcus aureus : The compound demonstrates comparable or superior activity against this pathogen when compared to traditional antibiotics like norfloxacin and ciprofloxacin .
  • Mechanism of Action : The antimicrobial effects are believed to stem from the inhibition of key bacterial enzymes and disruption of cell membrane integrity.

Anticancer Activity

Recent research indicates that this compound may also possess anticancer properties:

  • Cell Lines Tested : In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) .
  • Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50 values lower than those of established chemotherapeutics like sorafenib . Flow cytometry analysis revealed that it induces apoptosis in HeLa cells, suggesting a potential mechanism for its anticancer activity.

Case Studies

  • Antibacterial Evaluation : A study synthesized various thiadiazole derivatives and tested their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with the benzylsulfanyl group showed enhanced activity against resistant strains .
  • Anticancer Assessment : In another study, derivatives based on this compound were tested for their ability to inhibit cancer cell growth. The results demonstrated that specific substitutions on the thiadiazole ring could significantly enhance anticancer activity .

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS3/c1-23-13-17-7-10(16)11(18-13)12(22)19-14-20-21-15(25-14)24-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCAMPGRPJEZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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